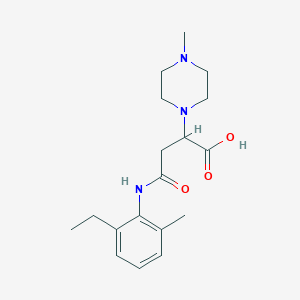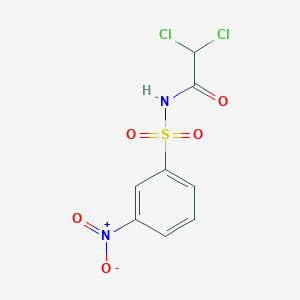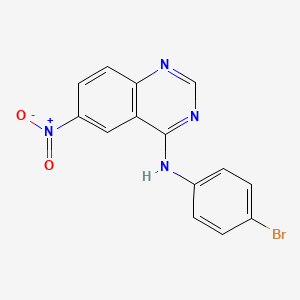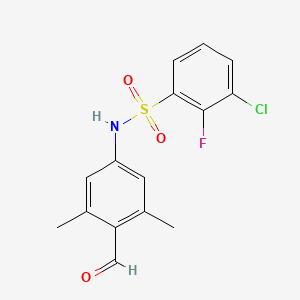
3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .Chemical Reactions Analysis
This compound, like many others, can participate in various chemical reactions. For example, it could potentially be involved in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .Scientific Research Applications
Medicinal Chemistry
This compound is utilized in the development of new drug molecules. Its unique structure, featuring both chloro and fluoro substituents, makes it a valuable intermediate in synthesizing compounds with potential pharmacological activities . The presence of a formyl group allows for further functionalization, making it a versatile building block in drug discovery.
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions due to its structural complexity. It can serve as a substrate or inhibitor in enzymatic assays to understand the biochemical pathways or inhibition mechanisms .
Pharmacology
The compound’s sulfonamide group is of particular interest in pharmacology. Sulfonamides are known for their use in antibiotics, and this compound could be a precursor in designing new antibacterial agents. Its ability to act as a stable electrophile in various reactions expands its utility in creating novel pharmacological agents .
Organic Synthesis
Organic synthesis often requires complex molecules as starting materials, and this compound fits the bill. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of reactive halogen atoms, which are suitable for forming carbon-carbon bonds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods or spectrometric analyses. Its distinct chemical properties allow for easy detection and quantification when analyzing complex biological samples .
Chemical Engineering
This compound’s robustness under various conditions makes it suitable for process chemistry and large-scale chemical production. Its stability under high temperatures and pressures is advantageous in designing industrial chemical processes .
Mechanism of Action
The mechanism of action of this compound in chemical reactions would depend on the specific reaction conditions and the other reactants involved. In a Suzuki–Miyaura coupling, for example, the reaction involves an oxidative addition step where palladium donates electrons to form a new Pd–C bond, and a transmetalation step where the organic group is transferred from boron to palladium .
Future Directions
properties
IUPAC Name |
3-chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-9-6-11(7-10(2)12(9)8-19)18-22(20,21)14-5-3-4-13(16)15(14)17/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSICVTSUEXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

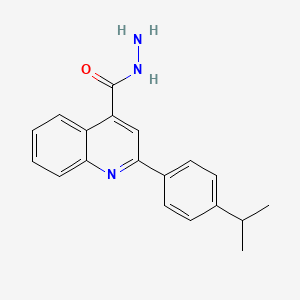
![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)
![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
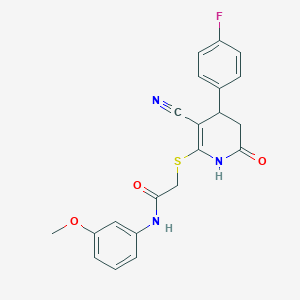
![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)
![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)
![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)
